molecular formula C19H23N7O3S B15105338 N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B15105338
M. Wt: 429.5 g/mol
InChI Key: HRKOWEQRDDEJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused to a piperidine ring. The molecule is further substituted with a sulfamoylphenyl ethyl group via a carboxamide linkage. The triazolopyridazine scaffold is widely explored in medicinal chemistry due to its ability to interact with enzymes and receptors, particularly in oncology and epigenetics .

Properties

Molecular Formula

C19H23N7O3S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H23N7O3S/c20-30(28,29)16-3-1-14(2-4-16)7-10-21-19(27)15-8-11-25(12-9-15)18-6-5-17-23-22-13-26(17)24-18/h1-6,13,15H,7-12H2,(H,21,27)(H2,20,28,29)

InChI Key

HRKOWEQRDDEJAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves multiple steps. One common approach is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . This method requires precise control of reaction conditions, including temperature and pH, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the yield and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzyme active sites, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Analogs

Compound : N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide ()

  • Molecular Formula : C₁₉H₂₁FN₆O
  • Key Differences : Replaces the sulfamoyl group (–SO₂NH₂) with a fluorine atom.
  • Implications :
    • Fluorine’s electronegativity enhances metabolic stability and membrane permeability but reduces hydrogen-bonding capacity compared to sulfamoyl.
    • Lower molecular weight (368.42 g/mol vs. target compound’s estimated ~430 g/mol) may improve bioavailability but reduce target specificity .

Trifluoromethyl-Substituted Derivatives

Compound : N-Methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide ()

  • Key Differences: Incorporates a trifluoromethyl (–CF₃) group and a quinazolinone moiety.

Pyrrolidine vs. Piperidine Ring Systems

Compound : N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide ()

  • Key Differences : Uses a 5-membered pyrrolidine ring instead of piperidine.
  • Implications :
    • Smaller ring size alters conformational flexibility and spatial positioning of substituents.
    • Pyrrolidine derivatives may exhibit tighter binding to compact active sites, while piperidine’s larger ring could accommodate bulkier targets .

Bromodomain Inhibitors with Triazolopyridazine Cores

Compound : AZD5153 ()

  • Structure: Contains a methoxy-triazolopyridazine linked to a piperidinylphenoxy group.
  • Implications :
    • Methoxy (–OCH₃) and piperazine substituents optimize binding to bromodomains (epigenetic readers).
    • The target compound’s sulfamoyl group may redirect activity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases or proteases) .

Comparative Data Table

Compound Name / Feature Molecular Weight (g/mol) Key Substituent Potential Biological Role
Target Compound ~430 (estimated) Sulfamoylphenyl ethyl Solubility-enhanced enzyme inhibitor
Fluorophenyl Analog () 368.42 4-Fluorophenyl ethyl Kinase/modulator
Trifluoromethyl Derivative () ~520 (estimated) Trifluoromethyl, quinazolinone Kinase/epigenetic inhibitor
Pyrrolidine Derivative () ~450 (estimated) Trifluoromethyl, pyrrolidine Conformationally constrained binder
AZD5153 () 529.58 Methoxy, piperazine Bromodomain inhibitor

Research Findings and Implications

  • Sulfamoyl vs. Halogenated Groups : The sulfamoyl group in the target compound likely improves water solubility and target engagement through hydrogen bonding, contrasting with fluorine or trifluoromethyl analogs optimized for lipophilicity .
  • Therapeutic Potential: The triazolopyridazine core is prevalent in kinase and epigenetic inhibitors (e.g., AZD5153). The target compound’s sulfamoyl group may expand its utility to sulfonamide-responsive targets, such as carbonic anhydrases or bacterial dihydropteroate synthase .

Q & A

Q. Optimization Tips :

  • Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., dichloromethane/hexane gradients) .
  • Control reaction temperatures (e.g., 50–80°C for cyclization) to minimize side products .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm proton environments (e.g., sulfamoyl NH2 at δ 6.8–7.2 ppm, triazole protons at δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular weight (e.g., calculated [M+H]+: ~500–550 Da) .
  • HPLC-PDA : C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>98%) .

Basic: What initial in vitro assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate; measure IC50 values at 37°C .
    • Include positive controls (e.g., leupeptin) and triplicate runs to ensure reproducibility .
  • Cellular Viability Screening :
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations for 48–72 hours .

Advanced: How can researchers resolve contradictions between computational target predictions and experimental binding data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to assess protein-ligand stability. Compare binding free energies (MM-PBSA/GBSA) with experimental IC50 values .
  • Alanine Scanning Mutagenesis : Validate key binding residues (e.g., catalytic triad in enzymes) via site-directed mutagenesis .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven vs. entropy-driven interactions .

Advanced: What strategies improve metabolic stability without compromising target affinity?

Methodological Answer:

  • Structural Modifications :
    • Replace labile esters with trifluoromethyl groups (e.g., -CF3 at the phenyl ring) to enhance oxidative stability .
    • Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) .
  • In Vitro Microsomal Assays :
    • Incubate with liver microsomes (human/rat) and NADPH; monitor half-life (t1/2) via LC-MS. Use ketoconazole as a CYP3A4 inhibitor control .

Advanced: How to design a structure-activity relationship (SAR) study focusing on the triazolopyridazine and sulfamoyl groups?

Methodological Answer:

  • Systematic Substitution :
    • Vary substituents on the triazolopyridazine (e.g., -Cl, -OCH3, -CF3) and sulfamoyl groups (e.g., N-methylation, cyclization) .
    • Test analogs in enzyme inhibition assays (see FAQ 3) to correlate substituent effects with activity.
  • 3D-QSAR Modeling :
    • Use CoMFA/CoMSIA to generate contour maps identifying steric/electrostatic hotspots. Validate with leave-one-out cross-validation (q² > 0.6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.